2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
Overview
Description
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives are known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and stability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with α-haloketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing more robust catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antibacterial and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole-4-carboxylic acid
- 2-Phenylthiazole
- 1,3,4-Thiadiazole derivatives
Uniqueness
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other thiazole compounds and contributes to its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)7-8(11(15)16)17-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXQIGBVCWCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624670 | |
Record name | 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38707-83-4 | |
Record name | 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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